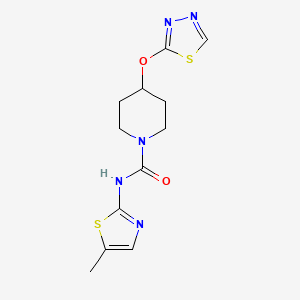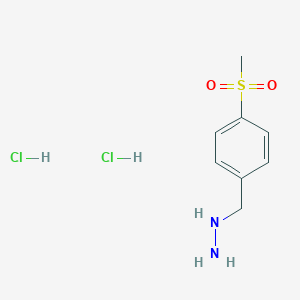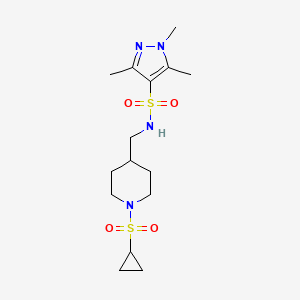
1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one, also known as MPP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPP is a pyrazinone derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Scientific Research Applications
Antioxidant, Analgesic, and Anti-inflammatory Applications
A study by Nayak et al. (2014) detailed the synthesis of a related compound with notable in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities, highlighting its potential in medical applications for treating inflammation and pain while combating oxidative stress (Nayak et al., 2014).
Antimicrobial Properties
Research by Al‐Azmi and Mahmoud (2020) on novel derivatives showcased antimicrobial activities, indicating potential applications in fighting bacterial and fungal infections (Al‐Azmi & Mahmoud, 2020).
Cytotoxic Activity
Asegbeloyin et al. (2014) synthesized compounds that demonstrated potent in vitro cytotoxic activity against human leukemia cells, suggesting applications in cancer treatment (Asegbeloyin et al., 2014).
Spectroscopic Properties and Structural Analysis
Nakai et al. (2003) investigated the structures and spectroscopic properties of imidazo[1,2-a]pyrazin-3(7H)-one derivatives, providing insights into their chemical behavior and potential uses in material science (Nakai et al., 2003).
Anticancer Agents
Biava et al. (2008) explored 1,5-diphenylpyrrole derivatives, including a molecule with similarities to 1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one, for their antimycobacterial activities and potential influence as anticancer agents (Biava et al., 2008).
Corrosion Inhibition
Hengliang Wang et al. (2006) conducted a DFT study on bipyrazole derivatives for their activity as corrosion inhibitors, which could be relevant to the structural analogs of this compound (Wang et al., 2006).
properties
IUPAC Name |
1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-17-8-7-16-14(15(17)20)19-11-9-18(10-12-19)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRAISPDFHRXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2587875.png)
![Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2587877.png)
![2-(5-Bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2587878.png)




![[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol](/img/structure/B2587888.png)


![N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2587892.png)
![7,7-dimethyl-N-(thiophen-2-ylmethyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2587893.png)
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2587896.png)
![6,7-Dihydro[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde](/img/structure/B2587897.png)